Cas no 955643-85-3 (N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide)

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core functionalized with cyclopropanecarbonyl and thiophene-acetamide moieties. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The cyclopropane and thiophene groups may enhance metabolic stability and binding affinity, while the tetrahydroisoquinoline framework offers rigidity for targeted interactions. Its well-defined heterocyclic architecture makes it a candidate for further derivatization in drug discovery, particularly for central nervous system or enzyme modulation applications. The compound's purity and synthetic reproducibility are critical for consistent research outcomes.
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide structure
955643-85-3 structure
商品名:N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
CAS番号:955643-85-3
MF:C19H20N2O2S
メガワット:340.439303398132
CID:5889600
PubChem ID:16943498

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide
    • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
    • 955643-85-3
    • AKOS024647181
    • F2416-0715
    • N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
    • インチ: 1S/C19H20N2O2S/c22-18(11-17-2-1-9-24-17)20-16-6-5-13-7-8-21(12-15(13)10-16)19(23)14-3-4-14/h1-2,5-6,9-10,14H,3-4,7-8,11-12H2,(H,20,22)
    • InChIKey: TZWITZWMJXNXRU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCN(C(C1CC1)=O)C2)(=O)CC1SC=CC=1

計算された属性

  • せいみつぶんしりょう: 340.12454906g/mol
  • どういたいしつりょう: 340.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2416-0715-50mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2416-0715-5μmol
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2416-0715-3mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2416-0715-10mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2416-0715-15mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2416-0715-2mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2416-0715-100mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2416-0715-10μmol
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2416-0715-20μmol
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2416-0715-40mg
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
955643-85-3 90%+
40mg
$140.0 2023-05-16

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide 関連文献

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamideに関する追加情報

Comprehensive Overview of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955643-85-3)

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955643-85-3) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines a tetrahydroisoquinoline core with cyclopropanecarbonyl and thiophene moieties, making it a subject of interest for its potential therapeutic applications. Researchers are particularly intrigued by its unique pharmacophore, which may contribute to interactions with biological targets such as enzymes or receptors.

The compound’s molecular structure features a 1,2,3,4-tetrahydroisoquinoline scaffold, a common motif in medicinal chemistry known for its versatility in drug design. The addition of a cyclopropanecarbonyl group at the 2-position and a thiophen-2-yl acetamide side chain at the 7-position enhances its potential for selective binding and metabolic stability. These attributes align with current trends in drug discovery, where researchers prioritize compounds with improved bioavailability and target specificity.

In recent years, the scientific community has explored N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide for its potential role in addressing unmet medical needs. For instance, its structural analogs have been investigated for their activity in neurological disorders and inflammatory conditions, reflecting broader industry interest in small-molecule therapeutics. This compound’s CAS number 955643-85-3 serves as a critical identifier in databases like PubChem and Reaxys, facilitating collaborative research and data sharing.

From a synthetic chemistry perspective, the preparation of CAS 955643-85-3 involves multi-step organic transformations, including amide coupling and cyclization reactions. These methods are often optimized for yield and purity, as impurities can significantly impact biological assay results. The compound’s physicochemical properties, such as solubility and logP, are also carefully characterized to ensure compatibility with in vitro and in vivo studies.

Given the growing demand for precision medicine and targeted therapies, N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide represents a promising candidate for further investigation. Its structure-activity relationship (SAR) studies could reveal insights into optimizing efficacy and reducing off-target effects. Additionally, the integration of AI-driven drug discovery tools may accelerate the identification of its potential applications, a topic frequently searched by researchers and industry professionals.

Beyond its pharmaceutical potential, this compound exemplifies the intersection of organic synthesis and computational chemistry. Modern techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often applied to predict its interactions with biological targets. Such approaches align with the broader shift toward data-driven research, a hot topic in scientific forums and publications.

In summary, N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide (CAS 955643-85-3) is a compelling subject for both academic and industrial research. Its intricate design and potential therapeutic relevance make it a standout example of innovation in medicinal chemistry. As the field continues to evolve, this compound may play a pivotal role in advancing next-generation therapeutics, addressing some of the most pressing challenges in human health.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd